- Convenient "on-water" one-pot, synthesis of flavonols catalyzed by LiOH.H2O- and H2O2-mediated oxidation, Research on Chemical Intermediates, 2023, 49(3), 901-915

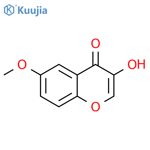

Cas no 93176-00-2 (3-Hydroxy-6-methoxyflavone)

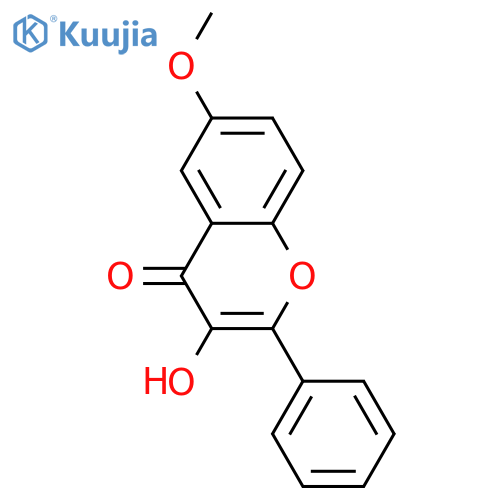

3-Hydroxy-6-methoxyflavone structure

Nome del prodotto:3-Hydroxy-6-methoxyflavone

Numero CAS:93176-00-2

MF:C16H12O4

MW:268.264084815979

MDL:MFCD00017639

CID:91069

PubChem ID:354333731

3-Hydroxy-6-methoxyflavone Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-hydroxy-6-methoxyflavone

- 3-hydroxy-6-methoxy-2-phenylchromen-4-one

- 6-Methoxyflavonol

- METHOXYFLAVONOL, 6-(RG)

- 3-hydroxy-6-methoxy-2-phenyl-4h-chromen-4-on

- 3-hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one

- 3-Hydroxy-6-methoxy-2-phenyl-chromen-4-on

- 3-hydroxy-6-methoxy-2-phenyl-chromen-4-one

- Q63398311

- 3-HYDROXY-6-METHOXY-2-PHENYL-4H-1-BENZOPYRAN-4-ONE

- MEGxp0_001707

- OGURJSOPVFCIOO-UHFFFAOYSA-N

- Y2008

- ST50309348

- 4H-1-Benzopyran-4-one, 3-hydroxy

- 3-Hydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (ACI)

- AF 12

- 3-Hydroxy-6-methoxyflavanone

- AKOS025146309

- ACon1_000011

- H1522

- MFCD00017639

- BRD-K90139951-001-01-9

- CHEMBL539131

- NS00116241

- T73078

- NCGC00168876-01

- CS-0148626

- XH161917

- DTXSID10350947

- 93176-00-2

- SCHEMBL2121813

- 4H-1-Benzopyran-4-one, 3-hydroxy-6-methoxy-2-phenyl-

- TS-10135

- AR-683/43306460

- HY-N8571

- DB-057377

- 3-Hydroxy-6-methoxyflavone

-

- MDL: MFCD00017639

- Inchi: 1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(17)15(18)16(20-13)10-5-3-2-4-6-10/h2-9,18H,1H3

- Chiave InChI: OGURJSOPVFCIOO-UHFFFAOYSA-N

- Sorrisi: O=C1C2C(=CC=C(C=2)OC)OC(C2C=CC=CC=2)=C1O

Proprietà calcolate

- Massa esatta: 268.07400

- Massa monoisotopica: 268.074

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 20

- Conta legami ruotabili: 2

- Complessità: 409

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: 2

- Superficie polare topologica: 55.8

- XLogP3: 3.4

Proprietà sperimentali

- Colore/forma: solido

- Densità: 1.353

- Punto di fusione: 206.0 to 210.0 deg-C

- Punto di ebollizione: 446.6°Cat760mmHg

- Punto di infiammabilità: 169.4°C

- Indice di rifrazione: 1.651

- PSA: 59.67000

- LogP: 3.17420

- λmax: 330(CHCl3)(lit.)

- Solubilità: Non determinato

3-Hydroxy-6-methoxyflavone Informazioni sulla sicurezza

- WGK Germania:3

3-Hydroxy-6-methoxyflavone Dati doganali

- CODICE SA:2914509090

- Dati doganali:

Codice doganale cinese:

2914509090Panoramica:

291450990 Ketoni contenenti altri gruppi contenenti ossigeno. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

Riassunto:

HS: 291450990 altri chetoni con altra funzione ossigeno IVA: 17,0% Tasso di sconto fiscale: 9,0% Condizioni di supervisione: nessuna tariffa MFN: 5,5% Tariffa generale: 30,0%

3-Hydroxy-6-methoxyflavone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1522-1G |

3-Hydroxy-6-methoxyflavone |

93176-00-2 | >98.0%(GC) | 1g |

¥520.00 | 2024-04-15 | |

| TRC | H973098-100mg |

3-Hydroxy-6-methoxyflavone |

93176-00-2 | 100mg |

$ 65.00 | 2022-06-02 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862319-1g |

3-Hydroxy-6-methoxyflavone |

93176-00-2 | ≥98%(GC) | 1g |

¥457.20 | 2022-01-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1522-1g |

3-Hydroxy-6-methoxyflavone |

93176-00-2 | 98.0%(GC) | 1g |

¥535.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1522-5g |

3-Hydroxy-6-methoxyflavone |

93176-00-2 | 98.0%(GC) | 5g |

¥2410.0 | 2023-09-01 | |

| TargetMol Chemicals | TN2943-100 mg |

3-Hydroxy-6-methoxyflavone |

93176-00-2 | 98% | 100MG |

¥ 640 | 2023-07-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1522-1g |

3-Hydroxy-6-methoxyflavone |

93176-00-2 | 98.0%(GC) | 1g |

¥535.0 | 2023-09-01 | |

| A2B Chem LLC | AB65114-1g |

3-Hydroxy-6-methoxyflavone |

93176-00-2 | >98.0%(GC) | 1g |

$69.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219266-5g |

6-Methoxyflavonol |

93176-00-2 | 98% | 5g |

¥2400.00 | 2024-04-25 | |

| Ambeed | A790750-1g |

3-Hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one |

93176-00-2 | 98% | 1g |

$68.0 | 2025-03-04 |

3-Hydroxy-6-methoxyflavone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Catalysts: Lithium hydroxide Solvents: Water ; 1 h, rt

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 5 h, rt

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 5 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- A novel synthesis of 6-methoxy and 7-methoxy flavonols, Heterocycles, 1984, 22(9), 1943-6

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Pyrrolidine Solvents: Water ; 24 h, 50 °C; 50 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled

Riferimento

- Synthesis of Flavonols via Pyrrolidine Catalysis: Origins of the Selectivity for Flavonol versus Aurone, Journal of Organic Chemistry, 2020, 85(20), 13160-13176

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Solvents: Ethanol

Riferimento

- Exploring the anti-breast cancer potential of flavonoid analogs, RSC Advances, 2016, 6(82), 79166-79179

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Diethylamine Solvents: Acetonitrile ; 25 °C

Riferimento

- Method for the synthesis of C-arylation product of benzopyranones and 1,4-pyranones, India, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Diethylamine Solvents: Acetonitrile ; 4 h, rt

Riferimento

- Hydroxyl directed C-arylation: synthesis of 3-hydroxyflavones and 2-phenyl-3-hydroxy pyran-4-ones under transition-metal free conditions, Organic & Biomolecular Chemistry, 2018, 16(3), 444-451

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.3 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Ethanol , Water ; 0 °C; 12 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.3 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Ethanol , Water ; 0 °C; 12 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Riferimento

- Ruthenium(II)-Catalyzed Synthesis of Spirobenzofuranones by a Decarbonylative Annulation Reaction, Angewandte Chemie, 2018, 57(2), 456-460

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 10 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Discovery of a Prenylated Flavonol Derivative as a Pin1 Inhibitor to Suppress Hepatocellular Carcinoma by Modulating MicroRNA Biogenesis, Chemistry - An Asian Journal, 2019, 14(1), 130-134

3-Hydroxy-6-methoxyflavone Raw materials

- 4H-1-Benzopyran-4-one, 3-hydroxy-6-methoxy-

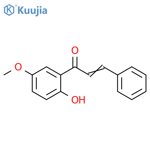

- 2-Propen-1-one, 1-(2-hydroxy-5-methoxyphenyl)-3-phenyl-

- Phenylhydrazine Hydrochloride (1:1)

- 6-Methoxy-2-phenyl-2,3-dihydrochromen-4-one

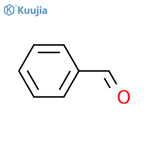

- Benzaldehyde

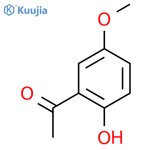

- 2-Hydroxy-5-methoxyacetophenone

3-Hydroxy-6-methoxyflavone Preparation Products

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93176-00-2)3-Hydroxy-6-methoxyflavone

Purezza:99%

Quantità:5g

Prezzo ($):232.0